Product packaging for 8-Methylisochroman-1,3-dione(Cat. No.:)

8-Methylisochroman-1,3-dione

Cat. No.: B11912100
M. Wt: 176.17 g/mol
InChI Key: ZDPYPIZBEWNNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Methylisochroman-1,3-dione is a chemical building block featuring the 1,3-dione functional group, a privileged scaffold in medicinal and materials chemistry. This structure is of significant interest for researchers developing novel bioactive compounds and functional organic materials. Compounds based on the 1,3-dione core are extensively investigated as key intermediates in synthesizing various heterocyclic systems with potential antibacterial, anticancer, and anti-inflammatory activities . The 1,3-diketone moiety allows for extensive chemical modification, including Knoevenagel condensations, making it a versatile precursor for creating molecular hybrids and complex spiro-fused structures often found in natural products and pharmaceuticals . Furthermore, the 1,3-dione scaffold serves as a strong electron acceptor, making derivatives of this compound class valuable in organic electronics, such as in the design of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical (NLO) applications . Researchers can utilize this reagent to explore structure-activity relationships in drug design or to develop new materials with tailored photophysical properties. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B11912100 8-Methylisochroman-1,3-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

8-methyl-4H-isochromene-1,3-dione

InChI

InChI=1S/C10H8O3/c1-6-3-2-4-7-5-8(11)13-10(12)9(6)7/h2-4H,5H2,1H3

InChI Key

ZDPYPIZBEWNNOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CC(=O)OC2=O

Origin of Product

United States

Synthetic Methodologies for 8 Methylisochroman 1,3 Dione

Classical Approaches to Isochroman-1,3-dione Ring Formation with 8-Methyl Substitution

Classical synthetic strategies for forming the isochroman-1,3-dione core typically rely on the assembly of the heterocyclic ring from appropriately substituted aromatic precursors.

A foundational approach to the synthesis of 8-Methylisochroman-1,3-dione involves the use of 3-Methylphthalic anhydride (B1165640) as a key starting material. This commercially available precursor contains the required methyl group at the desired position on the benzene (B151609) ring. The formation of the dione (B5365651) ring can be envisioned through a condensation reaction with a suitable C1 synthon.

One plausible method involves the Perkin condensation, where 3-Methylphthalic anhydride is reacted with acetic anhydride in the presence of a base, such as triethylamine (B128534) or sodium acetate (B1210297). This reaction would proceed through the formation of an enolate from acetic anhydride, which then attacks one of the carbonyl groups of the phthalic anhydride. Subsequent intramolecular cyclization and dehydration would lead to the desired isochroman-1,3-dione ring system.

Table 1: Illustrative Conditions for Condensation Reaction

Entry C1 Source Base Solvent Temperature (°C) Plausible Outcome
1Acetic AnhydrideSodium AcetateAcetic Anhydride120-140Formation of this compound
2Diethyl MalonateSodium EthoxideEthanol80-100Potential for side reactions or formation of other heterocyclic systems
3Acetonitrile (B52724)Sodium HydrideTHF60-70Formation of a related nitrile intermediate

This table presents hypothetical conditions based on established condensation reactions for similar systems.

An alternative classical route involves the intramolecular cyclization of a pre-functionalized precursor. A suitable starting material for this approach would be 2-carboxy-3-methylphenylacetic acid. This dicarboxylic acid derivative can be prepared through various synthetic sequences, for instance, via the oxidation of a corresponding indene (B144670) or through ortho-lithiation strategies on substituted benzoic acids.

Once the 2-carboxy-3-methylphenylacetic acid is obtained, cyclization to form the anhydride ring can be achieved by heating with a dehydrating agent such as acetic anhydride or thionyl chloride. This intramolecular condensation directly yields this compound. A related strategy involves the cyclization of o-chloromethylphenylacetic acid derivatives, which can be synthesized and then cyclized under thermal conditions to form the isochromanone ring system. google.com

Modern and Sustainable Synthetic Innovations for this compound

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methodologies. These innovations are applicable to the synthesis of this compound.

Transition metal catalysis offers powerful tools for the construction of heterocyclic frameworks. For instance, palladium-catalyzed carbonylation reactions of appropriately substituted aryl halides could be a viable route. A hypothetical pathway could involve the palladium-catalyzed carbonylation of 2-bromo-3-methylbenzoic acid methyl ester, followed by an intramolecular acylation to form the dione ring. Copper-catalyzed C-H activation and annulation reactions have also been employed for the synthesis of related isocoumarin (B1212949) structures and could be adapted for this target molecule. scholarsresearchlibrary.com

Organocatalysis presents a metal-free alternative for promoting key bond-forming reactions. For instance, an organocatalyst could be employed to facilitate the initial condensation step in the classical approach, potentially leading to higher yields and milder reaction conditions.

Table 2: Potential Catalytic Systems for this compound Synthesis

Catalyst Type Catalyst Example Plausible Reaction Potential Advantages
Transition MetalPd(OAc)₂ / PPh₃Carbonylative cyclization of a halo-aromatic precursorHigh efficiency and functional group tolerance
Transition MetalCuI / L-prolineDomino coupling/annulationUse of less expensive metals
OrganocatalystProlineAsymmetric aldol-type reactionMetal-free, potential for enantioselectivity

This table illustrates potential catalytic approaches based on methodologies for similar heterocyclic systems.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. cu.edu.tr These principles can be applied to the synthesis of this compound. For example, the use of microwave irradiation can significantly reduce reaction times and energy consumption in the condensation of 3-Methylphthalic anhydride. eijppr.com The use of solid acid catalysts, such as montmorillonite (B579905) clays, can provide a reusable and environmentally friendly alternative to traditional acid catalysts. eijppr.com

Furthermore, exploring the use of greener solvents, such as water or ionic liquids, could reduce the reliance on volatile organic compounds. rsc.org Solvent-free reaction conditions, where the neat reactants are ground together, often with a solid catalyst, represent another green alternative that minimizes waste. eijppr.com

Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Derivatives

The construction of the this compound scaffold and its analogs can be approached through several synthetic routes, each offering distinct advantages in terms of selectivity.

Regioselective Synthesis:

A key challenge in the synthesis of this compound is the regioselective introduction of the methyl group at the C-8 position. One plausible approach involves starting with a pre-functionalized aromatic precursor where the methyl group is already in place. For instance, a synthetic sequence could commence with a methylated indanone derivative. A general method for synthesizing isochroman-1,3-diones involves the ozonolysis of 2-benzylidene-indanones. By employing a suitably methylated 2-benzylidene-indanone, the this compound can be obtained regioselectively. tandfonline.com

Another strategy for achieving regioselectivity is through directed ortho-metalation, where a directing group on the aromatic ring guides the introduction of a substituent to a specific adjacent position. While not explicitly detailed for this compound, this is a powerful tool in aromatic chemistry.

Modern catalytic methods also offer high regioselectivity. For example, iridium(III)-catalyzed oxidative cyclization of benzoic acids with propargyl alcohols has been shown to produce substituted isocoumarins in a highly regioselective manner. acs.org Adapting such a methodology could potentially control the formation of the isochroman (B46142) ring system with the desired substitution pattern.

Chemo- and Stereoselective Synthesis:

Chemoselectivity is crucial when multiple reactive functional groups are present. For instance, during the formation of the anhydride ring, other functional groups on the molecule must remain intact. The choice of reagents and reaction conditions is paramount in achieving this.

Stereoselectivity becomes important when chiral centers are present in derivatives of this compound. While the parent compound is achiral, its derivatives can contain stereocenters, particularly at the C-3 and C-4 positions if the lactone ring is modified, or on side chains.

The oxa-Pictet-Spengler reaction is a well-established method for the stereoselective synthesis of isochromans. rsc.orgresearchgate.netresearchgate.net This reaction involves the cyclization of a β-arylethanol with an aldehyde or ketone. While this directly yields isochromans rather than isochroman-1,3-diones, the principles of stereocontrol can be applied to synthetic intermediates. A two-step synthesis of enantiomerically pure 1-aryl-3-methylisochroman derivatives has been accomplished through asymmetric biocatalytic ketone reduction followed by an oxa-Pictet–Spengler reaction, demonstrating excellent diastereoselectivity. uni-graz.at

Furthermore, a selenium-mediated strategy has been developed for the stereoselective synthesis of substituted tetrahydropyrans and isochromans. figshare.comnih.gov This method proceeds via the enantioselective reduction of δ-phenylseleno ketones to chiral nonracemic phenylseleno alcohols, which then undergo cyclization. Such approaches highlight the potential for creating stereochemically defined derivatives.

Reaction Type Key Transformation Selectivity Relevant Findings Citation
Ozonolysis2-Benzylidene-indanone to isochroman-1,3-dioneRegioselectiveSynthesis of sclerin (B1202909) and related compounds. tandfonline.comtandfonline.com
Oxa-Pictet-Spenglerβ-Arylethanol + aldehyde/ketone to isochromanStereoselectiveSynthesis of enantiomerically pure 1-aryl-3-methylisochroman derivatives. rsc.orgresearchgate.netuni-graz.at
Iridium CatalysisBenzoic acid + propargyl alcohol to isocoumarinRegioselectiveHighly regioselective synthesis of substituted isocoumarins. acs.org
Selenium-mediated CyclizationPhenylseleno alcohol to isochromanStereoselectiveSynthesis of substituted tetrahydropyrans and isochromans. figshare.comnih.gov

Purification and Isolation Techniques in the Synthesis of this compound

The purification and isolation of this compound from a reaction mixture are critical steps to obtain a product of high purity. The techniques employed are largely dependent on the physical and chemical properties of the target compound and any impurities present.

Chromatographic Methods:

Column chromatography is a fundamental technique for the purification of isochroman derivatives and cyclic anhydrides. google.comacgpubs.org

Silica Gel Chromatography: This is the most common method. The choice of eluent is crucial for effective separation. For compounds with similar polarity to this compound, solvent systems such as hexane-ether or petroleum ether-ethyl acetate are often employed. google.comresearchgate.net The polarity of the solvent mixture is typically optimized based on thin-layer chromatography (TLC) analysis.

Sephadex LH-20 Chromatography: For the removal of polymeric impurities or for the separation of compounds with subtle structural differences, size-exclusion chromatography using Sephadex LH-20 with an eluent like chloroform-methanol can be effective. researchgate.net

Extraction and Recrystallization:

Solvent Extraction: Following the reaction work-up, liquid-liquid extraction is a standard procedure to separate the crude product from the aqueous phase and water-soluble byproducts. The organic layer containing the product is then washed, dried, and concentrated. tandfonline.com

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. The choice of solvent is critical and is determined experimentally.

Other Techniques:

Filtration: In cases where the product precipitates from the reaction mixture, it can be isolated by simple filtration. mdpi.com The solid is then typically washed with a suitable solvent to remove residual impurities.

Soxhlet Extraction: For the rigorous removal of unreacted starting materials or byproducts from a solid product, continuous extraction using a Soxhlet apparatus can be employed. This is particularly useful for purifying cyclic anhydrides. mdpi.com

Drying: After isolation, the purified compound is thoroughly dried to remove any residual solvents, often under reduced pressure. mdpi.com

Technique Description Typical Application Citation
Silica Gel Column ChromatographySeparation based on polarity.Primary purification of crude reaction mixtures. google.comresearchgate.net
Sephadex LH-20 Column ChromatographySeparation based on size.Removal of polymeric impurities and fine purification. researchgate.net
Liquid-Liquid ExtractionPartitioning between immiscible solvents.Initial work-up to separate organic products from aqueous phase. tandfonline.com
RecrystallizationPurification of solids based on differential solubility.Final purification of solid products. google.com
Soxhlet ExtractionContinuous extraction of a solid with a solvent.Rigorous purification of solid products, especially cyclic anhydrides. mdpi.com

Chemical Reactivity and Transformative Pathways of 8 Methylisochroman 1,3 Dione

Nucleophilic Acyl Substitution Reactions at the Dione (B5365651) Moiety of 8-Methylisochroman-1,3-dione

The anhydride (B1165640) group in this compound is highly susceptible to nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the carbon-oxygen bond within the anhydride ring. pearson.com

The reaction of this compound with nucleophiles is characterized by the opening of the heterocyclic ring. The regioselectivity of the attack (at the C1 or C3 carbonyl) can be influenced by steric and electronic factors, though in many cases a mixture of products can be expected.

Reaction with Alcohols (Alcoholysis): In the presence of an alcohol, such as methanol (B129727) or ethanol, a ring-opening reaction occurs to yield a mono-ester carboxylic acid. The alcohol attacks a carbonyl carbon, and subsequent proton transfer results in the formation of 2-(alkoxycarbonyl)-3-methylbenzoic acid derivatives. These reactions can often be catalyzed by either acid or base. libretexts.org

Reaction with Amines (Aminolysis): Amines, being potent nucleophiles, react readily with this compound. Primary and secondary amines attack a carbonyl group to form an intermediate amic acid (an amide-carboxylic acid). chemistrysteps.com Depending on the reaction conditions and the structure of the amine, this intermediate may be stable or may undergo subsequent dehydration to form a cyclic imide. acs.orgbeilstein-journals.org

Reaction with Water (Hydrolysis): Hydrolysis of the anhydride, typically under acidic or basic conditions, leads to the opening of the ring to form the corresponding dicarboxylic acid, 2-(carboxymethyl)-3-methylbenzoic acid.

The table below summarizes the expected products from the ring-opening of this compound with common nucleophiles.

NucleophileReagent ExampleProduct StructureProduct Name
WaterH₂O2-(Carboxymethyl)-3-methylbenzoic acid
AlcoholMethanol (CH₃OH)2-(Methoxycarbonyl)-3-methylbenzoic acid
AmineMethylamine (CH₃NH₂)2-(N-Methylcarbamoyl)-3-methylbenzoic acid

As outlined above, nucleophilic acyl substitution reactions are the primary pathways for converting this compound into other functional derivatives.

Acids: The hydrolysis of the anhydride ring is the most direct route to the corresponding dicarboxylic acid.

Esters: Esterification occurs through reaction with alcohols. To produce a diester, the initially formed monoester would require a second, separate esterification step under standard conditions (e.g., Fischer esterification). The reaction of the anhydride with an alcohol is a common and efficient method for preparing mono-esters of dicarboxylic acids. libretexts.org

Amides: The reaction with ammonia (B1221849) or primary/secondary amines is a standard method for amide synthesis. pulsus.com The intermediate amic acid can be isolated, or the reaction can be driven to form a cyclic imide (a N-substituted 8-methyl-1H-benzo[d]isoquinoline-1,3(2H)-dione) by heating, often with a dehydrating agent. acs.org Using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate the direct formation of amides from the parent carboxylic acid derived from hydrolysis. chemistrysteps.com

Electrophilic Aromatic Substitution on the Isochroman (B46142) Core of this compound

The benzene (B151609) ring of the isochroman core is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents: the methyl group at C-8 and the fused anhydride ring.

The methyl group is an electron-donating group (EDG) and is therefore activating and ortho, para-directing. It will direct incoming electrophiles to the C-7 and C-5 positions.

The anhydride moiety , containing two electron-withdrawing carbonyl groups, is a deactivating group. As a whole, it withdraws electron density from the aromatic ring, making EAS reactions slower than for benzene itself. It will direct incoming electrophiles meta to its points of attachment, which corresponds to the C-5 and C-7 positions.

In this case, both the activating methyl group and the deactivating anhydride group direct incoming electrophiles to the same positions (C-5 and C-7). The activating effect of the methyl group will likely dominate, making these positions the most favorable for substitution. Steric hindrance from the methyl group might slightly favor substitution at the C-5 position over the C-7 position. Classic EAS reactions like nitration, halogenation, and Friedel-Crafts reactions would be expected to yield predominantly a mixture of 5- and 7-substituted products. ijpcbs.comlibretexts.orgscirp.org

Reaction TypeReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄5-Nitro-8-methylisochroman-1,3-dione and 7-Nitro-8-methylisochroman-1,3-dione
BrominationBr₂, FeBr₃5-Bromo-8-methylisochroman-1,3-dione and 7-Bromo-8-methylisochroman-1,3-dione
Friedel-Crafts AcylationCH₃COCl, AlCl₃5-Acetyl-8-methylisochroman-1,3-dione and 7-Acetyl-8-methylisochroman-1,3-dione

Reductive Transformations of this compound

The primary sites for reduction are the two carbonyl groups of the anhydride moiety. The aromatic ring can also be reduced, but this typically requires more forcing conditions.

Reduction with Complex Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both carbonyl groups of the cyclic anhydride. pearson.combeilstein-journals.org The reaction proceeds through nucleophilic attack by hydride ions, ultimately leading to the ring-opened product, 3-methyl-1,2-benzenedimethanol. Under carefully controlled conditions, it may be possible to achieve partial reduction to the corresponding lactone (8-methylisochroman-1-one) or the hemiacetal. acs.org

Catalytic Hydrogenation: Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Ru/C or Pd/C) can also be employed. nih.govgoogle.com Under mild conditions, this method might selectively reduce one or both carbonyl groups. Under more vigorous conditions (high pressure and temperature), hydrogenation can also reduce the aromatic ring to yield the corresponding cyclohexane (B81311) derivative.

Reducing AgentConditionsExpected Major Product
LiAlH₄Standard (e.g., THF, reflux)3-Methyl-1,2-benzenedimethanol
NaBH₄Milder conditionsLikely no reaction or slow reduction to lactone
H₂ / Ru/CMild (low temp/pressure)8-Methylisochroman-1-one and/or 3-Methyl-1,2-benzenedimethanol
H₂ / Rh/CHarsh (high temp/pressure)3-Methylcyclohexane-1,2-dimethanol

Oxidative Reactions Involving this compound

Oxidative transformations could target either the benzylic methyl group or the anhydride ring itself.

Oxidation of the Methyl Group: The benzylic methyl group can potentially be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heating. This would yield isochroman-1,3-dione-8-carboxylic acid.

Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation, which converts ketones to esters or lactones using peroxyacids (like m-CPBA), is a well-established reaction. wikipedia.orgsigmaaldrich.com While typically applied to ketones, its application to a cyclic anhydride like this compound is less predictable. It could potentially lead to the insertion of an oxygen atom into the aromatic ring or other complex rearrangements, though this pathway is not well-documented for this specific substrate class. nih.govnih.gov

Radical Reactions and Photochemistry of this compound

The involvement of this compound in radical and photochemical reactions is not extensively documented, but reactivity can be inferred from related structures.

Radical Reactions: The benzylic C-H bonds of the methyl group are potential sites for radical halogenation (e.g., using N-bromosuccinimide under radical initiation), which would produce 8-(bromomethyl)isochroman-1,3-dione. Radical reactions involving cyclic anhydrides have been used in the synthesis of imides, suggesting the anhydride moiety can be stable under certain radical conditions. acs.orglibretexts.org

Photochemistry: The photochemical behavior of isochroman-1,3-diones is not well-explored. However, related structures like isoquinoline-1,3-diones are known to undergo photochemical reactions. nih.govresearchgate.net Potential photochemical pathways for carbonyl compounds include Norrish Type I (alpha-cleavage) or Type II (intramolecular hydrogen abstraction) reactions. For this compound, irradiation with UV light could potentially induce decarbonylation or other rearrangements, but specific outcomes would require experimental investigation.

Cycloaddition Reactions and Pericyclic Processes Involving this compound

While specific literature on the cycloaddition reactions of this compound is not extensively available, its reactivity can be inferred from its structural similarity to homophthalic anhydride. Pericyclic reactions, which proceed through a cyclic transition state, are a plausible transformative pathway for this molecule. iitk.ac.innih.gov

One of the most notable reactions of homophthalic anhydrides is the Castagnoli-Cushman reaction, a formal [4+2] cycloaddition with imines to produce substituted lactams. mdpi.comnih.gov It is proposed that this compound could similarly react with various imines. The reaction likely proceeds through the enolization of the anhydride, which then acts as the 4π component in the cycloaddition. The presence of the 8-methyl group may exert a steric influence on the approach of the imine, potentially favoring the formation of one diastereomer over another.

Another potential pericyclic process is the Diels-Alder reaction. iitk.ac.inresearchgate.net The enol form of this compound can theoretically act as a diene and react with suitable dienophiles. Electron-deficient alkenes and alkynes are typical dienophiles in such reactions. libretexts.orglibretexts.org The reaction would lead to the formation of complex polycyclic structures. The regioselectivity of this reaction would be influenced by the electronic effects of the 8-methyl group on the aromatic ring.

Furthermore, 1,3-dipolar cycloadditions represent another feasible reaction pathway. For instance, the enol form could potentially react with nitrones or azides. An unexpected ring contraction of homophthalic anhydrides has been observed under diazo transfer conditions, proceeding through a [3+2] cycloaddition followed by fragmentation, which suggests a rich and varied reactivity profile for its derivatives. acs.org

Table 1: Hypothetical Cycloaddition Reactions of this compound

Reaction TypeReactantProposed ProductPotential Conditions
Castagnoli-Cushman Reaction N-Benzylidenebenzenamine2,3-Diphenyl-8-methyl-3,4-dihydroisoquinoline-1-one-4-carboxylic acidTrifluoroethanol, heat
Diels-Alder Reaction Maleic anhydridePolycyclic adductHigh temperature
[3+2] Cycloaddition Phenyl azideTriazoline intermediate followed by ring contractionHeat or catalyst

This table presents hypothetical reactions based on the known reactivity of analogous compounds.

Derivatization Strategies for Functionalization of this compound

The functionalization of this compound can be approached by targeting its three main reactive sites: the anhydride moiety, the aromatic ring, and the benzylic methyl group.

Reactions at the Anhydride Moiety:

The cyclic anhydride is the most reactive part of the molecule and is susceptible to nucleophilic attack. scbt.com Reaction with alcohols would lead to the formation of the corresponding monoester, while reaction with amines would yield the corresponding amide-acid. These derivatives can be further cyclized to form other heterocyclic systems. For instance, condensation with primary amines can lead to the formation of the corresponding N-substituted homophthalimides.

Functionalization of the Aromatic Ring:

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The directing effects of the alkyl and anhydride substituents would influence the position of substitution. Friedel-Crafts acylation or alkylation, nitration, and halogenation are all plausible transformations to introduce new functional groups onto the aromatic core.

Reactions Involving the Methyl Group:

The 8-methyl group, being benzylic, can be a site for radical halogenation using reagents like N-bromosuccinimide (NBS). The resulting 8-(halomethyl) derivative would be a versatile intermediate for further nucleophilic substitutions, allowing for the introduction of a wide range of functionalities.

Reactions at the Active Methylene (B1212753) Position:

The methylene group at the 4-position is activated by the adjacent carbonyl group and the aromatic ring. This allows for condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones in the presence of a base to form 4-ylidene derivatives. nih.gov

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeReagentProduct Type
Anhydride Ring Opening Methanol2-(Carboxymethyl)-3-methylbenzoic acid methyl ester
Imide Formation AnilineN-Phenyl-8-methylhomophthalimide
Electrophilic Aromatic Substitution Nitric acid/Sulfuric acidNitro-8-methylisochroman-1,3-dione
Radical Halogenation N-Bromosuccinimide (NBS)8-(Bromomethyl)isochroman-1,3-dione
Knoevenagel Condensation Benzaldehyde4-Benzylidene-8-methylisochroman-1,3-dione

This table outlines potential derivatization strategies based on general principles of organic reactivity.


Advanced Spectroscopic and Structural Elucidation of 8 Methylisochroman 1,3 Dione and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Conformation and Stereochemistry

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 8-Methylisochroman-1,3-dione in solution. One-dimensional ¹H and ¹³C NMR provide initial data on the chemical environment of each nucleus.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the heterocyclic ring, and the methyl group. The aromatic protons would appear as a complex multiplet system, with their specific chemical shifts and coupling constants determined by the position of the methyl substituent. The methylene protons (at C4) would likely appear as a singlet, while the methyl protons would also present as a singlet in the upfield region.

The ¹³C NMR spectrum would complement this data, showing characteristic signals for the two carbonyl carbons of the anhydride (B1165640) group, the aromatic carbons (both substituted and unsubstituted), the methylene carbon, and the methyl carbon. The chemical shifts of the carbonyl carbons are particularly diagnostic for the anhydride functionality.

Predicted NMR Data for this compound:

¹H NMR Predicted δ (ppm)Multiplicity
Aromatic-H7.2-7.8m
CH₂~4.0s
CH₃~2.3s
¹³C NMR Predicted δ (ppm)
C=O (C1, C3)~160-165
Aromatic-C120-140
CH₂ (C4)~35
CH₃~20

Two-dimensional (2D) NMR techniques are crucial for unambiguous assignment and for determining through-bond and through-space correlations.

COSY (Correlation Spectroscopy) would reveal the coupling network between the aromatic protons, helping to assign their specific positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments of the CH, CH₂, and CH₃ groups.

In the solid state, NMR spectroscopy can provide information about the molecular conformation and packing in the crystal lattice, which may differ from the solution state. Solid-state NMR would be particularly useful for studying polymorphism in crystalline derivatives of this compound.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis of this compound

Studies on similar compounds, such as 4-substituted isochroman-1,3-diones, have shown that these molecules can exist in an exocyclic enolic tautomeric form in the solid state. researchgate.net This tautomerism would significantly alter the bonding and geometry compared to the dione (B5365651) form. An SCXRD study of this compound would definitively establish its tautomeric state in the crystal.

The analysis would also reveal the planarity of the isochroman (B46142) ring system and the orientation of the methyl group. Furthermore, crystal packing analysis would identify intermolecular interactions such as C-H···O hydrogen bonds, π-π stacking, or C-H···π interactions, which govern the supramolecular architecture. researchgate.netnih.gov

For chiral derivatives of this compound, SCXRD is the gold standard for determining the absolute configuration, provided a good quality crystal can be obtained and anomalous dispersion methods are employed.

Hypothetical Crystallographic Data Table for this compound (based on analogs):

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.5
b (Å)~8.0
c (Å)~9.5
β (°)~85
Z4

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Reaction Mechanism Elucidation and Impurity Profiling

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight, determining the elemental composition, and elucidating fragmentation pathways, which aids in structural confirmation and impurity identification.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula of this compound (C₁₀H₈O₃). This is critical for distinguishing it from any potential isomers.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. For this compound, the fragmentation of the molecular ion would likely proceed through characteristic pathways for cyclic anhydrides. A plausible fragmentation pattern could involve the sequential loss of carbon monoxide (CO) and carbon dioxide (CO₂), or the loss of a ketene (B1206846) (CH₂=C=O) fragment. The fragmentation of aromatic anhydrides can also lead to the formation of stable acylium ions. scribd.com

These techniques are invaluable for elucidating reaction mechanisms by identifying transient intermediates or byproducts. For instance, in a reaction involving the opening of the anhydride ring, MS/MS could track the formation of the resulting carboxylic acid derivative. Impurity profiling is another key application, where the high sensitivity and specificity of techniques like LC-MS/MS can detect and identify minute quantities of side-products or unreacted starting materials. nih.govnih.gov

Plausible Fragmentation Table for this compound (C₁₀H₈O₃, MW: 176.0473):

m/zProposed FragmentNeutral Loss
176.0473[M]+•-
148.0524[M - CO]+•CO
132.0575[M - CO₂]+•CO₂
104.0626[M - CO - CO₂]+•CO, CO₂

Vibrational Spectroscopy (Infrared and Raman) for Understanding Bonding and Molecular Dynamics in this compound

Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum of this compound would be the carbonyl (C=O) stretching vibrations. As a cyclic anhydride, it is expected to exhibit two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. For aromatic cyclic anhydrides, these bands typically appear at high frequencies. spectroscopyonline.comrsc.org Other characteristic absorptions would include C-H stretching from the aromatic ring and the methyl/methylene groups, C=C stretching of the aromatic ring, and C-O stretching of the anhydride ether linkage. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretches are also visible in Raman, aromatic ring vibrations often produce strong and sharp signals, making it an excellent technique for characterizing the substituted benzene ring. horiba.comnih.gov The C-H vibrations of the methyl and methylene groups would also be observable. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational framework of the molecule.

Characteristic Vibrational Frequencies for this compound:

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Intensity
Aromatic C-H stretch3100-30003100-3000Medium-Weak
Aliphatic C-H stretch3000-28503000-2850Medium
C=O asym. stretch~1850~1850Strong
C=O sym. stretch~1770~1770Strong
Aromatic C=C stretch1600-14501600-1450Medium-Strong
C-O-C stretch1300-1000-Strong

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignments of Chiral Derivatives

While this compound itself is achiral, chiroptical spectroscopy becomes a powerful tool for analyzing its chiral derivatives. If a stereocenter is introduced into the molecule, for example, by a substitution reaction at the C4 position, the resulting enantiomers will interact differently with circularly polarized light. saschirality.org

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. mgcub.ac.in The resulting CD spectrum, with its positive and negative peaks (known as Cotton effects), is highly sensitive to the three-dimensional arrangement of atoms around the chromophores (in this case, the aromatic ring and the carbonyl groups). By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of a chiral center can be determined. scribd.com

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. jasco-global.com ORD and CD are related phenomena (through the Kronig-Kramers transforms), and an ORD spectrum also provides information about the stereochemistry of a molecule. The shape of the ORD curve, particularly in the region of an absorption band, is characteristic of the absolute configuration.

These techniques are crucial in asymmetric synthesis, allowing for the determination of the stereochemical outcome of reactions that produce chiral derivatives of the this compound scaffold. epa.gov

Computational and Theoretical Investigations of 8 Methylisochroman 1,3 Dione

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reaction Mechanism Prediction

There are no available studies that have utilized quantum chemical calculations such as Density Functional Theory (DFT) or ab initio methods to investigate the electronic structure or predict reaction mechanisms for 8-Methylisochroman-1,3-dione. Such calculations would typically provide insights into orbital energies (HOMO-LUMO gap), charge distribution, and the energetic pathways of potential chemical transformations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Similarly, the scientific literature lacks any reports on the use of molecular dynamics (MD) simulations to study the conformational landscape or intermolecular interactions of this compound. MD simulations are powerful for understanding how a molecule moves and interacts with its environment over time, which is crucial for predicting its physical properties and biological activity.

Quantitative Structure-Reactivity Relationships (QSRR) for this compound Derivatives

No Quantitative Structure-Reactivity Relationship (QSRR) studies have been published for derivatives of this compound. QSRR models are statistical methods used to predict the reactivity of new compounds based on the properties of known molecules, but the foundational data for this specific chemical family is absent.

In Silico Screening and Molecular Docking for Exploring Potential Molecular Interactions

There is no evidence of this compound being included in in silico screening libraries or subjected to molecular docking studies to explore its potential interactions with biological targets. These computational techniques are fundamental in drug discovery for identifying potential lead compounds.

Spectroscopic Property Prediction and Validation through Computational Methods

Finally, no research could be found on the computational prediction and subsequent experimental validation of the spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound. Such studies are vital for confirming the structure of synthesized compounds and for the interpretation of experimental data.

Applications of 8 Methylisochroman 1,3 Dione in Advanced Organic Synthesis

8-Methylisochroman-1,3-dione as a Versatile Synthon for Complex Molecular Architectures

There is no available scientific literature to suggest that this compound has been employed as a versatile synthon for the construction of complex molecular architectures. A comprehensive search of chemical databases and peer-reviewed journals did not yield any examples of its use in this capacity. The potential reactivity of the anhydride (B1165640) moiety and the aromatic ring could theoretically be exploited, but such applications have not been reported.

Role in the Total Synthesis of Natural Products and Bioactive Molecules

A review of the literature indicates that this compound has not been reported as a starting material, intermediate, or key building block in the total synthesis of any known natural products or bioactive molecules. While related isochroman (B46142) and phthalic anhydride structures are found in various natural products, the specific 8-methyl substituted dione (B5365651) has not been implicated in synthetic routes to these or other compounds.

Precursor in the Synthesis of Novel Heterocyclic Systems and Polycyclic Aromatic Compounds

No published research details the use of this compound as a precursor for the synthesis of novel heterocyclic systems or polycyclic aromatic compounds. The inherent reactivity of the cyclic anhydride functionality could theoretically lend itself to reactions such as cycloadditions or condensations to form more complex ring systems. However, there are no documented instances of this in the scientific literature.

Applications in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor

There is no evidence to suggest that this compound has been utilized in the field of asymmetric synthesis, either as a chiral auxiliary to control stereochemical outcomes or as a precursor for the synthesis of chiral ligands for catalysis. The molecule itself is achiral, and while it could potentially be modified to incorporate chirality, no such applications have been described in the literature.

Utilization in Polymer Chemistry and Materials Science (e.g., Monomer, Cross-linking Agent)

A search of the literature on polymer chemistry and materials science did not reveal any studies where this compound was used as a monomer for polymerization or as a cross-linking agent to modify polymer properties. The anhydride group could potentially be reactive in polymerization reactions, but there are no reports of its use in this context.

Exploration of Biological and Biochemical Interactions of 8 Methylisochroman 1,3 Dione at the Molecular Level in Vitro Studies Only

Investigation of Enzyme Inhibition Mechanisms by 8-Methylisochroman-1,3-dione (e.g., Specific Enzyme Targets, Kinetic Analysis in vitro)

Currently, there is no publicly available scientific literature detailing the investigation of enzyme inhibition mechanisms by this compound. Searches for specific enzyme targets and in vitro kinetic analyses related to this compound did not yield any relevant results.

Molecular Interactions with Receptors and Biomolecules (e.g., Binding Affinity, Allosteric Modulation in vitro)

There is a notable absence of research on the direct molecular interactions of this compound with specific receptors or other biomolecules. Consequently, data on binding affinities and potential allosteric modulatory effects of this compound from in vitro studies are not available in the current body of scientific literature.

Modulatory Effects on Cellular Pathways in In Vitro Models (e.g., Gene Expression, Protein Regulation, Apoptosis Pathway Modulation in vitro)

Investigations into the modulatory effects of this compound on cellular pathways in in vitro models have not been reported in the accessible scientific literature. This includes a lack of studies on its impact on gene expression, protein regulation, and the modulation of apoptosis pathways.

Structure-Activity Relationship Studies for Mechanistic Understanding of Molecular Interactions

No structure-activity relationship (SAR) studies for this compound have been published. Such studies are crucial for understanding how the chemical structure of a compound influences its molecular interactions and biological activity. The absence of this information limits the mechanistic understanding of this particular molecule.

Biosynthetic Pathways and Metabolic Fates of this compound

Information regarding the biosynthetic pathways leading to the formation of this compound is not documented in the available literature. Similarly, studies on its metabolic fate, detailing how it is broken down or modified by biological systems, are also absent.

Advanced Analytical Methodologies for the Characterization and Quantification of 8 Methylisochroman 1,3 Dione

Chromatographic Separation Techniques (e.g., HPLC, GC, SFC) for Purity Assessment and Process Monitoring

Chromatographic techniques are the cornerstone of separation science, indispensable for assessing the purity of 8-Methylisochroman-1,3-dione and for monitoring the progress of its synthesis. rsc.org These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the analysis of non-volatile and thermally labile compounds. rsc.org For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). chemscene.com The separation is based on the hydrophobicity of the analytes. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method for Purity Analysis of this compound

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseGradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
Flow Rate1.0 mL/min
DetectionUV-Vis at 254 nm
Expected Retention Time~8.5 min
Purity Assessment>99.5% (based on peak area) nih.gov

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. nih.gov Given that this compound is a solid with a moderate molecular weight, it may require derivatization to increase its volatility for GC analysis. However, if it is sufficiently stable, direct injection is possible. The separation occurs in a capillary column, and detection is often performed using a Flame Ionization Detector (FID). GC is particularly effective for identifying and quantifying small volatile impurities that may be present from the synthesis process.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. sigmaaldrich.com This technique combines some of the best features of both GC and HPLC, offering high efficiency and fast analysis times. sigmaaldrich.com SFC is also considered a "greener" alternative due to the reduced use of organic solvents. rsc.org It is particularly adept at separating chiral compounds and can be an excellent method for purity assessment of this compound, especially if chiral variants are a consideration. leeder-analytical.com

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Impurity Profiling and Metabolite Identification in Reaction Mixtures

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry (MS), providing a powerful tool for structural elucidation. ncsu.edusfasu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique used for identifying unknown compounds in complex mixtures. ncsu.edu After separation by HPLC, the eluent is introduced into a mass spectrometer. rsc.org An electrospray ionization (ESI) source would likely be used for a polar molecule like this compound. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight. Tandem MS (MS/MS) can be used to fragment the parent ion, yielding a unique fragmentation pattern that acts as a "fingerprint" for the molecule, which is invaluable for identifying synthesis byproducts or degradation products. sigmaaldrich.comsfasu.edu In-source fragmentation, where molecules break apart during the initial ionization process, can also provide structural clues. sigmaaldrich.com

Table 2: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₁₀H₈O₃
Molecular Weight176.17 g/mol
Ionization ModePositive ESI ([M+H]⁺)
Parent Ion (m/z)177.05
Key Predicted Fragments (MS/MS)Loss of CO₂, loss of CO, cleavage of the anhydride (B1165640) ring

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. nih.gov A sample mixture is separated by GC, and the components are then introduced into the mass spectrometer. researchgate.netnist.gov The resulting mass spectra can be compared against extensive libraries (like the NIST library) for positive identification of known impurities. science-softcon.de This technique is crucial for creating a comprehensive impurity profile of this compound, identifying residual solvents, starting materials, or side-products from the synthesis. nih.gov

Spectrophotometric Methods (e.g., UV-Vis, Fluorescence) for Reaction Kinetics and Concentration Determination

Spectrophotometric methods are based on the absorption or emission of light by a molecule.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic compounds like this compound exhibit characteristic absorption bands due to electronic transitions (π → π*). science-softcon.denih.gov According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte. This relationship allows for the quantification of this compound in solution and can be used to monitor reaction kinetics by tracking the disappearance of a reactant or the appearance of the product over time.

Fluorescence Spectroscopy: Fluorescence occurs when a molecule absorbs light at one wavelength and then emits light at a longer wavelength. While not all molecules fluoresce, those with rigid, conjugated structures often do. If this compound or a derivative exhibits fluorescence, this technique can be used for highly sensitive and selective quantification, often at concentrations much lower than those detectable by UV-Vis absorption.

Electrochemical Methods for Redox Behavior Analysis of this compound

Electrochemical methods investigate the redox properties of a compound by measuring the current response to an applied potential. Techniques like cyclic voltammetry (CV) can be used to determine the oxidation and reduction potentials of this compound. This information is valuable for understanding its electronic structure and predicting its behavior in reactions involving electron transfer. The presence of the aromatic ring and carbonyl groups suggests that the compound is electrochemically active. A typical CV experiment would show peaks corresponding to the oxidation and reduction events of the molecule. nih.gov

In Situ and Real-Time Monitoring Techniques for Synthetic Reactions Involving this compound

The ability to monitor chemical reactions as they happen provides invaluable insight into reaction mechanisms, kinetics, and the formation of transient intermediates. irb.hrthieme.de These Process Analytical Technology (PAT) methods are crucial for optimizing reaction conditions and ensuring process safety and efficiency. thieme.de

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, or NMR spectroscopy can be used to track the real-time conversion of starting materials to this compound. irb.hr For example, an in situ FTIR probe inserted into the reaction vessel could monitor the disappearance of reactant peaks and the appearance of the characteristic carbonyl peaks of the this compound product. This time-resolved data allows for a deep mechanistic understanding of the synthesis, which is often missed by traditional offline analysis. thieme.de

Future Directions and Emerging Research Avenues for 8 Methylisochroman 1,3 Dione

Exploration of Unconventional Synthetic Pathways and Sustainable Synthesis

Future synthetic research could focus on developing novel and efficient methods for the preparation of 8-Methylisochroman-1,3-dione. A primary goal would be to move beyond traditional, multi-step syntheses that may involve harsh reagents and low yields. Investigation into one-pot reactions, catalytic C-H activation, or flow chemistry processes could provide more direct and sustainable routes. The use of greener solvents, bio-based starting materials, and energy-efficient reaction conditions would be key aspects of developing an eco-friendly synthetic protocol.

Table 1: Potential Sustainable Synthesis Strategies

Strategy Potential Advantage Research Focus
Biocatalysis High selectivity, mild conditions, reduced waste. Screening for enzymes that can perform key bond-forming reactions.
Mechanochemistry Reduced solvent usage, potentially faster reaction times. Exploring ball-milling techniques for the cyclization step.

Discovery of Novel Reactivity and Transformation Mechanisms

Once a reliable synthetic route is established, the next logical step is to explore the fundamental reactivity of this compound. The anhydride (B1165640) moiety suggests a susceptibility to nucleophilic attack, opening avenues for ring-opening reactions to generate a variety of functionalized benzene (B151609) derivatives. Research could investigate its use as a precursor for more complex heterocyclic systems through cycloaddition reactions or transition-metal-catalyzed cross-coupling reactions. Understanding its reactivity profile would unlock its potential as a versatile intermediate in organic synthesis.

Development of Advanced Computational Models for Predictive Chemistry

In parallel with experimental work, the development of advanced computational models can accelerate the understanding of this compound. Density Functional Theory (DFT) calculations could predict its geometric and electronic properties, spectroscopic signatures (NMR, IR, UV-Vis), and reactivity. Molecular dynamics simulations could provide insights into its conformational flexibility and potential interactions with other molecules. These predictive models would be invaluable for designing experiments, interpreting results, and screening for potential applications before engaging in resource-intensive lab work.

Integration into Advanced Materials and Nanotechnology

The rigid, planar structure of the isochroman (B46142) core suggests that this compound could be a valuable building block for advanced materials. Future research could explore its incorporation into polymers to enhance thermal stability or introduce specific optical properties. Its potential as an organic semiconductor or as a component in the synthesis of fluorescent dyes could also be investigated. In nanotechnology, it could be explored as a ligand for the surface modification of nanoparticles or as a component in the construction of molecular machines.

Expanding the Understanding of Molecular Interactions in Complex Biological Systems for Mechanistic Insights

A crucial area of future research will be to determine the biological activity of this compound. Initial in vitro screening against a panel of cancer cell lines, bacteria, and fungi could reveal potential therapeutic applications. If any activity is observed, subsequent research would focus on identifying the molecular target and elucidating the mechanism of action. Understanding how the molecule interacts with proteins or nucleic acids at a molecular level would be key to its development as a potential drug candidate. The isochroman scaffold is present in some natural products with biological activity, providing a rationale for investigating the potential bioactivity of this synthetic analogue.

Q & A

Q. What established synthetic methods are available for 8-Methylisochroman-1,3-dione and its derivatives?

Methodological Answer: The synthesis of this compound derivatives often involves cycloaddition reactions or functionalization of homophthalic anhydrides. For example, [4+2]-cycloaddition between chalcone imines and homophthalic anhydrides yields substituted isochroman-1,3-diones with high efficiency (e.g., 95% yield for 7-methyl derivatives) . Key steps include:

  • Reagent selection : Homophthalic anhydrides as dienophiles.
  • Conditions : Solvent-free or solvent-dependent protocols (e.g., DMSO for NMR analysis).
  • Purification : Recrystallization or column chromatography.

Q. Table 1: Representative Synthetic Routes

DerivativeMethodYieldKey Reference
7-Methylisochromane-1,3-dione[4+2]-Cycloaddition95%
7-Chloro derivativeHalogenation post-cycloaddition97%

Q. How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer: Structural confirmation relies on multi-technique validation:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions and stereochemistry (e.g., δ 7.45 ppm for aromatic protons in DMSO-d6) .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for related isochromanone derivatives .
  • HRMS : Validates molecular formula (e.g., C11_{11}H8_{8}O5_{5} with m/z 221.0449 ).

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Storage : In airtight containers, away from ignition sources (P210) .
  • Handling : Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact (P201, P202) .
  • Disposal : Follow institutional guidelines for organic waste, avoiding aqueous release .

Advanced Research Questions

Q. How do structural modifications at the 7- or 8-position influence bioactivity in this compound derivatives?

Methodological Answer: Substituents at these positions modulate interactions with biological targets:

  • Electron-withdrawing groups (e.g., Cl, NO2_2) : Enhance antifungal activity by increasing electrophilicity .
  • Methoxy groups : Improve solubility and membrane permeability, as seen in related isochromanones .
  • Dose-dependent effects : Lower concentrations may stimulate plant growth, while higher concentrations inhibit it (e.g., 10 µM vs. 100 µM in Arabidopsis assays) .

Q. Experimental Design Tip :

  • Comparative SAR studies : Synthesize analogs with systematic substituent variations (e.g., 7-F, 7-NO2_2, 8-OCH3_3) and test against model organisms.

Q. How can contradictory bioactivity results (e.g., inhibitor vs. stimulator) be resolved in studies of isochroman-1,3-diones?

Methodological Answer: Contradictions often arise from:

  • Concentration gradients : Use dose-response assays (e.g., 0.1–500 µM) to establish biphasic effects .
  • Structural isomerism : Employ chiral HPLC or X-ray diffraction to differentiate enantiomers with opposing activities .
  • Target specificity : Conduct proteomic profiling to identify off-target interactions (e.g., kinase vs. phosphatase inhibition).

Q. What mechanistic insights explain the [4+2]-cycloaddition reaction for synthesizing isochroman-1,3-diones?

Methodological Answer: The reaction proceeds via:

  • Dienophile activation : Homophthalic anhydrides undergo ring-opening to form reactive intermediates.
  • Transition state : Suprafacial attack by chalcone imines, confirmed by DFT calculations .
  • Steric effects : Bulky substituents (e.g., 7-methyl) favor endo selectivity, as evidenced by crystallographic data .

Q. Validation Strategy :

  • Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS.
  • Isotope labeling : Use 13^{13}C-labeled reagents to trace bond formation.

Q. How can computational methods enhance the design of novel this compound derivatives?

Methodological Answer:

  • Docking simulations : Predict binding affinities to target proteins (e.g., fungal CYP51) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories.

Q. Example Workflow :

Generate derivative library in silico.

Screen for ADMET properties (e.g., LogP, solubility).

Prioritize candidates for synthesis and testing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.